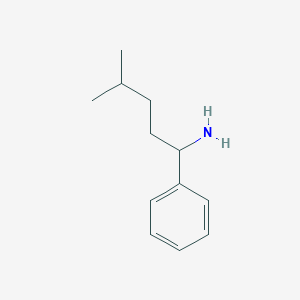
4-Methyl-1-phenylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-phenylpentan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of pentanamine, where a phenyl group and a methyl group are substituted at the first and fourth positions, respectively
Preparation Methods
The synthesis of 4-Methyl-1-phenylpentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentan-1-one and phenylmagnesium bromide.
Grignard Reaction: The phenylmagnesium bromide reacts with 4-methylpentan-1-one in a Grignard reaction to form the corresponding alcohol.
Reduction: The intermediate alcohol is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Methyl-1-phenylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to form saturated amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Methyl-1-phenylpentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenylpentan-1-amine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-1-phenylpentan-1-amine can be compared with other similar compounds, such as:
1-Phenylpentan-1-amine: Lacks the methyl group at the fourth position, resulting in different chemical and biological properties.
4-Methyl-1-phenylbutan-1-amine: Has a shorter carbon chain, which affects its reactivity and applications.
4-Methyl-1-phenylhexan-1-amine: Has a longer carbon chain, leading to variations in its physical and chemical properties.
Properties
CAS No. |
17061-54-0 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-methyl-1-phenylpentan-1-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3 |
InChI Key |
IEGVLAUQRYYJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


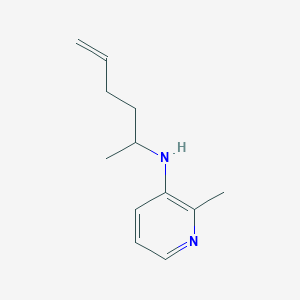

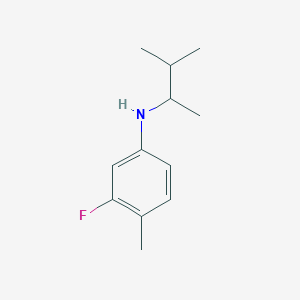
![2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251960.png)

![(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13251974.png)
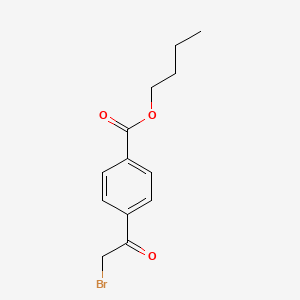
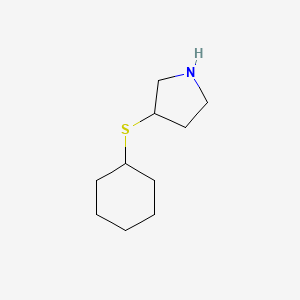
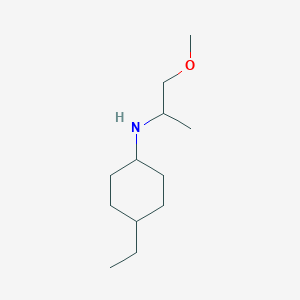
![tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate](/img/structure/B13251994.png)
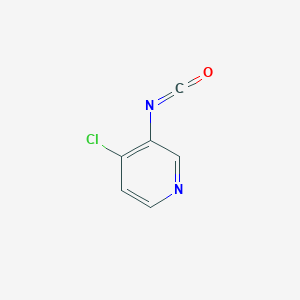
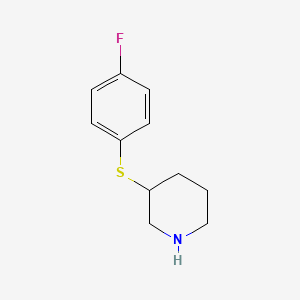
![tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate](/img/structure/B13252010.png)

